molecular formula C9H15NO2 B1201945 Diacetone acrylamide CAS No. 2873-97-4

Diacetone acrylamide

Cat. No. B1201945
CAS RN: 2873-97-4
M. Wt: 169.22 g/mol
InChI Key: OMNKZBIFPJNNIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

DAAM is synthesized through the reaction of diacetone alcohol with acrylonitrile, employing 98% sulfuric acid as a catalyst. Optimal reaction conditions, including temperature, time, and solvent, have been determined to achieve a high yield and purity of DAAM. The purity of DAAM can reach 99.83%, with a melting point between 55.5 to 56.0°C, highlighting the efficiency of the synthesis process (Duan Er-hong, 2005).

Molecular Structure Analysis

DAAM exhibits a molecular structure that enables it to participate in various chemical reactions. Its structure includes a ketone group, which plays a crucial role in its reactivity and applications, particularly in copolymerization processes where DAAM can be combined with other monomers to create copolymers with distinct properties.

Chemical Reactions and Properties

DAAM is known for its ability to undergo copolymerization with other monomers, a process significantly influenced by its molecular structure. This capability allows for the creation of copolymers with varied properties for specific industrial applications. The ultraviolet spectra of DAAM solutions in different solvents reveal strong absorption peaks, indicative of its reactivity and interaction with solvents (Yan-chun Ye et al., 2008).

Physical Properties Analysis

The physical properties of DAAM, including its melting point and solubility in various solvents, are crucial for its application in different industrial processes. These properties are determined by its molecular structure and significantly affect its handling and use in manufacturing.

Chemical Properties Analysis

DAAM's chemical properties, such as its reactivity with other chemical compounds and its role as a catalyst in esterification reactions, underscore its versatility in chemical synthesis and applications. It serves as a catalyst in esterification processes, demonstrating the broad utility of DAAM beyond its primary uses (Q. Cai et al., 2006).

Scientific Research Applications

  • Block Copolymer Synthesis : DAAM is used in aqueous dispersion polymerization to produce block copolymer nano-objects. These copolymers exhibit a wide range of morphologies, including lamellae and vesicles, and have been studied for their colloidal and morphological stabilities (Wang et al., 2017).

  • Holographic Photopolymer Formulations : DAAM exhibits significantly lower toxicity compared to acrylamide, making it preferable in photopolymer formulations for holographic device fabrication. DAAM-based photopolymers show promising refractive index modulation, suitable for a wide range of applications (Cody et al., 2013).

  • Synthesis Methodology : Various methods have been developed for synthesizing DAAM, such as reacting diacetone alcohol with acrylonitrile. Optimal reaction conditions have been studied for maximizing yield and purity (Duan Er-hong, 2005).

  • Ultraviolet Spectra Analysis : The ultraviolet spectra of DAAM solutions have been investigated, revealing characteristic absorption peaks which are sensitive to solvent polarity. This study aids in understanding the interactions between DAAM and different solvents (Yan-chun Ye et al., 2008).

  • Solid Propellant Binder Applications : DAAM has been used to modify polyurethane propellant binders, creating interpenetrating polymer networks (IPNs) with significantly improved mechanical properties. This application demonstrates DAAM's potential in enhancing the performance of polyurethane-based materials (YE Yan-chun, 2008).

  • Printing Ink Resins : DAAM has been utilized as a functional monomer in the synthesis of acrylate emulsions for printing inks. The influence of various factors on the performance of these emulsions has been extensively studied (L. Xi, 2010).

  • Photoinitiated Polymerization : DAAM has been used in photopolymerizations onto cotton, demonstrating potential applications in textile processing. The copolymer products exhibit stability to solvent extraction and hydrolysis, indicating good durability (A. Reine et al., 1973).

  • Glycerol-modified Holographic Photopolymers : The addition of glycerol to DAAM-based photopolymers enhances their recording intensity range and stability. This modification is significant for developing more efficient and durable holographic materials (D. Cody et al., 2013).

Safety And Hazards

Personal protective equipment should be used when handling DAAM . Dust formation and breathing vapors, mist, or gas should be avoided . It is also recommended to ensure adequate ventilation .

Future Directions

Recent research has explored the inter-relationship between coalescence, crosslinking, and surfactant exudation in an acrylic latex containing DAAM . This research could lead to the development of new applications for DAAM in the future .

properties

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide
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InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)
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InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C
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Molecular Formula

C9H15NO2
Record name DIACETONE ACRYLAMIDE
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Related CAS

25897-89-6
Record name 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1024916
Record name Diacetone acrylamide
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Molecular Weight

169.22 g/mol
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Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline]
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Boiling Point

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg
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Solubility

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform
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Vapor Pressure

0.000579 [mmHg]
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Product Name

Diacetone acrylamide

Color/Form

White crystalline solid

CAS RN

2873-97-4
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Record name N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide
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Melting Point

135 to 136 °F (NTP, 1992), 57-58 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
N Kessel, DR Illsley, JL Keddie - Journal of Coatings Technology and …, 2008 - Springer
… Note that the crosslinking reaction in our system can occur between diacetone acrylamide (DAAM) groups within the same particle or it can occur at the interface between particles. Intra-…
Number of citations: 103 link.springer.com
NV Tale, RN Jagtap - 2010 - sid.ir
… Diacetone acrylamide was characterized by 1H NMR, FTIR and mass spectrometry for … Diacetone acrylamide was used as a functional monomer. Further, the DAAM copolymer …
Number of citations: 10 www.sid.ir
X Zhang, Y Liu, H Huang, Y Li… - Journal of applied …, 2012 - Wiley Online Library
Self crosslinkable core‐shell polyacrylate latices (PAs) cured at ambient temperature were synthesized by semicontinuous‐seeded emulsion polymerization with diacetone acrylamide (…
Number of citations: 60 onlinelibrary.wiley.com
W Sun, Z An, P Wu - Macromolecules, 2017 - ACS Publications
… have reported that gradient copolymers of poly(diacetone acrylamide-grad-N,N-dimethyl … A series of statistical copolymers of poly(N-acryloylglycinamide-co-diacetone acrylamide) (P…
Number of citations: 72 pubs.acs.org
Y Gao, AE Kaziem, Y Zhang, Y Xiao, S He… - … and Mesoporous Materials, 2018 - Elsevier
… In this study, we prepared a novel organic-inorganic hybrid material by grafting poly(diacetone acrylamide) onto hollow mesoporous silica (HMS−PDAAM). CNAP conducted as a model …
Number of citations: 44 www.sciencedirect.com
X Xing, G Liu, Y Ding, G Zhang - Chinese Journal of Polymer Science, 2014 - Springer
The lower critical solution temperature (LCST) behavior of poly(acrylamide-co-diacetone acrylamide) (poly(AM-co-DAM)) copolymer in aqueous solutions was studied. The results …
Number of citations: 9 link.springer.com
X Wang, J Zhou, X Lv, B Zhang, Z An - Macromolecules, 2017 - ACS Publications
Aqueous dispersion polymerization of diacetone acrylamide (DAAM) by chain extension from a hydrophilic poly(N,N-dimethylacrylamide) (PDMA 30 ) macromolecular chain transfer …
Number of citations: 72 pubs.acs.org
D Cody, A Casey, I Naydenova… - International Journal of …, 2013 - hindawi.com
… evaluation of two monomers, diacetone acrylamide (DA) and … Diacetone acrylamide exhibits a significantly lower toxicity … of acrylamide with diacetone acrylamide in the photopolymer …
Number of citations: 17 www.hindawi.com
RM Wang, WH Lv, YF He, Y Wang… - Polymers for Advanced …, 2010 - Wiley Online Library
An emulsifier‐free core–shell polyacrylate emulsion, containing nano‐SiO 2 nanoparticles in the core and diacetone acrylamide (DAAM) in the shell, has been successfully prepared by …
Number of citations: 22 onlinelibrary.wiley.com
K Wu, X Li, L Xu, R Han, X Liu, Y Li… - Journal of Chemical & …, 2021 - ACS Publications
For the design, optimization, and control of the solution crystallization process of diacetone acrylamide (DAAM), solid–liquid equilibrium data in various solvents are critical. In this work, …
Number of citations: 1 pubs.acs.org

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